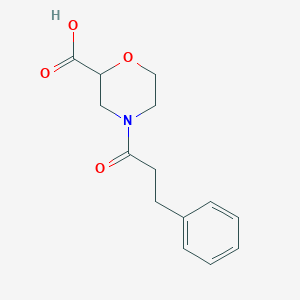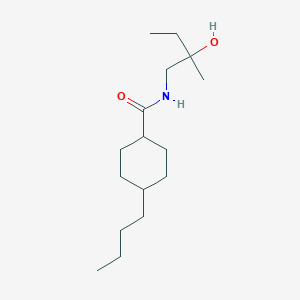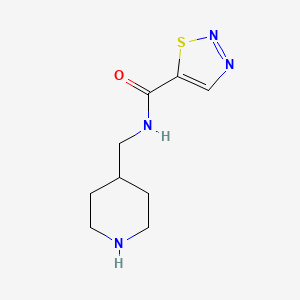
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid, also known as PPC, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. PPC is a morpholine derivative that has a phenylpropanoyl group attached to the nitrogen atom and a carboxylic acid group attached to the morpholine ring.
作用機序
The mechanism of action of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer cell growth and proliferation. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has also been found to inhibit the production of inflammatory cytokines in vitro and in vivo. In addition, 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been found to have antioxidant properties and can protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid in lab experiments is its ability to selectively inhibit the activity of HDACs and NF-κB, which are involved in cancer cell growth and inflammation. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has also been found to have low toxicity in vitro and in vivo. However, one limitation of using 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid. One potential direction is the development of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid derivatives with improved solubility and potency. Another potential direction is the investigation of the potential of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid as a therapeutic agent for other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, the study of the mechanism of action of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid could lead to the discovery of new targets for cancer therapy and inflammation.
合成法
The synthesis of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid involves the reaction of morpholine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with chloroacetic acid to form the final product, 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid.
科学的研究の応用
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been found to have potential applications in various scientific fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has also been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
特性
IUPAC Name |
4-(3-phenylpropanoyl)morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(7-6-11-4-2-1-3-5-11)15-8-9-19-12(10-15)14(17)18/h1-5,12H,6-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPVKXYIDJQSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589142.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)


![N-[(3-fluorophenyl)methyl]oxepan-4-amine](/img/structure/B7589171.png)
![6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)
![[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone](/img/structure/B7589181.png)
![4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid](/img/structure/B7589192.png)
![N-[(1-hydroxy-4-methylcyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7589193.png)

![3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7589213.png)
![2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B7589222.png)